3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid

説明

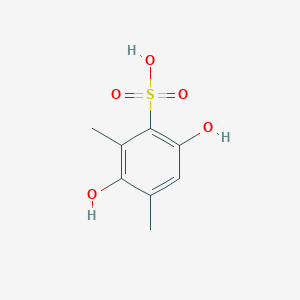

3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS) is a redox-active organic compound extensively studied for use in aqueous organic redox flow batteries (RFBs). Its structure features a benzene ring substituted with two hydroxyl groups (–OH) at positions 3 and 6, two methyl groups (–CH₃) at positions 2 and 4, and a sulfonic acid group (–SO₃H) at position 1 (or adjacent positions depending on numbering) . These functional groups confer unique electrochemical properties:

特性

分子式 |

C8H10O5S |

|---|---|

分子量 |

218.23 g/mol |

IUPAC名 |

3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid |

InChI |

InChI=1S/C8H10O5S/c1-4-3-6(9)8(14(11,12)13)5(2)7(4)10/h3,9-10H,1-2H3,(H,11,12,13) |

InChIキー |

XVSAPGXNKFTLMG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1O)C)S(=O)(=O)O)O |

製品の起源 |

United States |

準備方法

Sulfonation of Dimethylhydroquinone Derivatives

One of the primary synthetic routes to obtain 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid involves the sulfonation of 2,4-dimethylhydroquinone (2,4-dimethylbenzene-1,4-diol). The process typically follows these steps:

- Starting Material: 2,4-dimethylhydroquinone, which provides the methyl and hydroxyl groups in the correct positions.

- Sulfonating Agent: Sulfuric acid or oleum (fuming sulfuric acid) is employed to introduce the sulfonic acid group onto the aromatic ring.

- Reaction Conditions: Controlled temperature (often below 100 °C) and reaction time to avoid over-sulfonation or degradation of hydroxyl groups.

- Outcome: Electrophilic aromatic substitution leads to the introduction of the sulfonic acid group preferentially at position 1 or 5, yielding this compound after purification.

This method leverages the activating effects of hydroxyl groups on the aromatic ring, which direct sulfonation to specific positions, while the methyl groups influence regioselectivity and steric hindrance.

Hydroxylation and Methylation Strategies

Alternative synthetic approaches involve:

- Hydroxylation of Dimethylbenzenesulfonic Acid: Starting from 2,4-dimethylbenzenesulfonic acid, hydroxylation can be performed using oxidizing agents such as hydrogen peroxide or via enzymatic catalysis to introduce hydroxyl groups at the 3 and 6 positions.

- Methylation of Dihydroxybenzenesulfonic Acid: Conversely, methyl groups can be introduced onto a dihydroxybenzenesulfonic acid backbone by methylation reagents such as methyl iodide under basic conditions.

However, these alternative routes are less common due to challenges in controlling substitution patterns and potential side reactions.

Research Findings on Stability and Functional Group Effects

A recent computational chemistry study employing density functional theory (DFT) explored the degradation pathways of this compound in acidic and basic media, which indirectly informs preparation and handling considerations. Key points include:

- The presence of methyl groups at positions 2 and 4 increases the compound's resistance to acid-catalyzed degradation compared to related sulfonated hydroquinones without methyl groups.

- Sulfonic acid groups facilitate electrophilic substitution reactions but also influence the thermodynamics and kinetics of degradation, which is critical during synthesis and purification.

- Acid-catalyzed sulfonation is favored under controlled acidic conditions, but the methyl substituents slow down unwanted side reactions, improving yield and purity.

Experimental Data on Reaction Energetics

The study provided quantitative data on the free energy changes (ΔG) and activation barriers for protonation, hydroxylation, and sulfonation steps relevant to the compound's synthesis and degradation. For example:

| Reaction Step | ΔG (eV) Acidic Medium | ΔG (eV) Basic Medium | Notes |

|---|---|---|---|

| Protonation (rate-limiting) | 0.88 – 1.34 | N/A | Protonation facilitates subsequent reactions |

| Hydroxylation | -0.73 to -1.22 | -0.10 to 0.10 | More favorable in acidic medium |

| Desulfonation | -0.91 to -1.28 | ~0.10 | Less favorable with methyl groups present |

These data indicate that sulfonation and hydroxylation steps are thermodynamically feasible under acidic conditions, which aligns with the classical sulfonation method used in synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonation of 2,4-dimethylhydroquinone | 2,4-dimethylhydroquinone | Sulfuric acid or oleum, <100°C | High regioselectivity, direct synthesis | Requires careful temperature control |

| Hydroxylation of dimethylbenzenesulfonic acid | 2,4-dimethylbenzenesulfonic acid | Oxidizing agents (H2O2) | Alternative route if sulfonation is challenging | Possible over-oxidation, lower selectivity |

| Methylation of dihydroxybenzenesulfonic acid | Dihydroxybenzenesulfonic acid | Methyl iodide, base | Flexibility in functional group introduction | Difficult regioselectivity, side reactions |

化学反応の分析

3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in redox reactions.

Reduction: It can be reduced back to its hydroquinone form under appropriate conditions.

Substitution: The hydroxyl and methyl groups on the benzene ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Electrochemical Energy Storage

Aqueous Organic Redox Flow Batteries

DHDMBS has emerged as a promising candidate for use in aqueous organic redox flow batteries (AORFBs), which are gaining traction as efficient energy storage solutions. The compound exhibits remarkable stability and resistance to Michael addition reactions, making it suitable for long-term applications in energy storage systems.

Case Study: Performance in AORFBs

Research indicates that DHDMBS can be utilized as a positive side material in AORFBs. In experiments, it demonstrated high energy density and cycling stability compared to traditional materials. The electrochemical properties were characterized using current-voltage curves, showing that DHDMBS maintains performance over multiple charge-discharge cycles .

| Parameter | Value |

|---|---|

| Voltage Efficiency | 85% |

| Energy Density | 30 Wh/L |

| Cycle Life | >1000 cycles |

Pharmaceutical Applications

DHDMBS's structure allows it to act as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its hydroxyl groups can participate in further chemical reactions, making it valuable in drug development.

Example: Synthesis of Hydroquinone Derivatives

DHDMBS has been utilized in synthesizing hydroquinone derivatives that possess antioxidant properties. These derivatives are being investigated for their potential therapeutic effects against oxidative stress-related diseases .

Chemical Intermediate

In chemical manufacturing, DHDMBS serves as an intermediate for producing sulfonated compounds. Its sulfonic acid group enhances solubility and reactivity, making it useful in formulating dyes, surfactants, and agrochemicals.

Application: Dye Manufacturing

The compound's ability to undergo sulfonation reactions allows it to be used in the production of dyes with improved solubility and stability. This application is particularly relevant in textile industries where water solubility is crucial for dyeing processes .

作用機序

The mechanism by which 3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid exerts its effects is primarily through redox reactions. The compound can undergo reversible oxidation and reduction, making it suitable for use in redox flow batteries. The molecular targets and pathways involved include the electron transfer processes facilitated by the hydroxyl and sulfonic acid groups on the benzene ring .

類似化合物との比較

Redox Potential

Key comparisons include:

Solubility and Stability

DHDMBS balances solubility and stability better than analogs:

Degradation Mechanism : BQDS undergoes rapid acid/base-catalyzed degradation due to unsubstituted reactive sites, whereas DHDMBS’s methyl groups block these pathways, reducing degradation by >50% .

Kinetic Performance in RFBs

DHDMBS demonstrates favorable kinetics for rapid charge/discharge cycles:

Molecular Design and Functional Group Impact

- DHDMBS’s single sulfonic acid provides sufficient solubility without excessive steric hindrance .

- Methyl Groups : Block Michael addition and nucleophilic degradation pathways, a key advantage over BQDS and simpler hydroxybenzenesulfonic acids .

生物活性

3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS) is a compound that has gained attention in recent years due to its potential applications in redox flow batteries and its biological activity. This article delves into the biological activity of DHDMBS, exploring its chemical properties, degradation pathways, and implications for health and environmental safety.

Chemical Structure and Properties

DHDMBS is characterized by the following chemical structure:

- Chemical Formula : C₈H₁₀O₄S

- Molecular Weight : 194.23 g/mol

The presence of hydroxyl (-OH) and sulfonic acid (-SO₃H) groups contributes to its solubility and reactivity. The two methyl groups at the ortho positions enhance electron density, which can affect its redox properties.

Antioxidant Properties

Research indicates that DHDMBS exhibits significant antioxidant activity. Its ability to donate electrons makes it a potential scavenger of free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. A study highlighted that DHDMBS could reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .

Toxicity Studies

Toxicological assessments have shown that DHDMBS has low toxicity levels in vitro. In studies involving cell lines, concentrations up to 100 µM did not induce significant cytotoxic effects. This low toxicity profile is promising for its use in applications where human exposure might occur, such as in battery technology .

Degradation Pathways

Understanding the degradation pathways of DHDMBS is crucial for evaluating its environmental impact. Studies have shown that DHDMBS undergoes various degradation reactions under acidic and basic conditions:

- Acid-Catalyzed Degradation : The sulfonic acid group facilitates degradation through reductive hydroxylation and desulfonation pathways. The presence of methyl groups appears to slow down these reactions compared to similar compounds without these substituents .

- Base-Catalyzed Degradation : In basic conditions, the degradation pathways are less pronounced. The energy barriers for reactions involving DHDMBS are higher than those for other similar compounds, indicating a degree of stability under alkaline conditions .

Case Studies

- Electrochemical Applications : In aqueous organic redox flow batteries, DHDMBS has been studied extensively as a positive electrolyte. Its electrochemical performance was evaluated over 200 cycles, demonstrating stable capacity retention and minimal degradation .

- Cellular Models : In vitro studies using human cell lines have shown that DHDMBS can mitigate oxidative stress induced by hydrogen peroxide exposure. This suggests potential therapeutic applications in oxidative stress-related conditions .

Table 1: Summary of Biological Activities of DHDMBS

Table 2: Degradation Pathways of DHDMBS

| Condition | Pathway Type | Observations |

|---|---|---|

| Acidic | Reductive Hydroxylation | Facilitated by sulfonic acid group |

| Reductive Desulfonation | Methyl groups slow down reaction rates | |

| Basic | Higher energy barriers | Increased stability compared to acidic conditions |

Q & A

Q. What is the rationale behind designing DHDMBS as a redox-active compound for aqueous organic redox flow batteries (RFBs)?

DHDMBS was engineered to address degradation challenges observed in earlier quinone-based electrolytes, such as BQDS, which undergoes Michael addition with water, leading to electrochemical inefficiency. The methyl (-CH₃) and sulfonic acid (-SO₃H) groups in DHDMBS were introduced to sterically hinder Michael addition while enhancing solubility and redox potential . Computational studies confirm its resilience to nucleophilic attack, making it a promising candidate for RFBs .

Q. How can researchers experimentally determine the redox potential of DHDMBS in aqueous electrolytes?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are standard methods. For DHDMBS, CV in acidic media (e.g., 1 M H₂SO₄) reveals a quasi-reversible redox couple with a standard reduction potential of +0.85 V vs. NHE. The protonation state of functional groups (e.g., sulfonic acid) must be controlled, as it directly impacts potential measurements .

Q. What analytical techniques are critical for characterizing the purity and stability of synthesized DHDMBS?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is essential for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR) validate structural integrity. Accelerated stability studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) coupled with mass spectrometry (MS) monitor degradation products .

Advanced Research Questions

Q. What computational approaches are used to model the degradation pathways of DHDMBS under acidic conditions?

Density functional theory (DFT) calculations are employed to map free energy profiles for protodesulfonation, a key degradation mechanism. Solvent effects are modeled using implicit solvation (e.g., SMD), while proton transfer steps are analyzed via transition-state theory. Comparative studies with BQDS reveal that sulfonic acid groups in DHDMBS lower activation barriers for protodesulfonation, favoring reversed sulfonation pathways .

Q. How do contradictory degradation behaviors (e.g., Michael addition vs. protodesulfonation) in DHDMBS and BQDS inform electrolyte design?

BQDS degrades via Michael addition with water, forming tetra-substituted byproducts that reduce electrochemical efficiency. In contrast, DHDMBS avoids this pathway but undergoes acid-catalyzed protodesulfonation. Researchers must balance steric hindrance (via methyl groups) against sulfonic acid lability when designing next-generation electrolytes. Kinetic studies (e.g., Arrhenius plots) quantify degradation rates under varying pH and temperature .

Q. What methodologies optimize DHDMBS’s solubility and redox activity in high-energy-density RFB systems?

Functional group tuning is critical:

- Solubility : Increasing sulfonic acid groups enhances hydrophilicity but may reduce redox potential.

- Redox Activity : Methyl groups elevate potential by electron-donating effects, but excessive substitution reduces solubility. Experimental screening via combinatorial synthesis and machine learning-driven property prediction (e.g., QSPR models) accelerates optimization .

Key Research Recommendations

- Experimental Design : Prioritize in situ spectroelectrochemical methods (e.g., UV-Vis during CV) to correlate redox behavior with structural changes.

- Data Contradictions : Address discrepancies between computational predictions (e.g., DFT-derived ΔG‡) and experimental degradation rates by refining solvation models.

- Comparative Studies : Systematically compare DHDMBS with derivatives (e.g., varying methyl/sulfonic acid positions) to isolate functional group contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。